COX-2 Inhibitory Potency: N-Phenylacetamide vs. N-(Thiazol-2-yl)acetamide Analog
The most structurally analogous compound with quantitative COX inhibition data is 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 1), which achieved 88% COX-2 inhibition at 10 μM, compared to the reference inhibitor SC-560 at 98.2% [1]. The target compound replaces the thiazole ring with a phenyl group, eliminating two heteroatom hydrogen-bond acceptors. Class-level SAR from the same study demonstrates that modifications to the N-heterocyclic amide tail alter COX-2 inhibition by up to 30 percentage points across the nine-compound series [1]. Direct quantitative data for the N-phenylacetamide derivative has not been reported in peer-reviewed literature, representing a critical data gap for procurement decisions.
| Evidence Dimension | COX-2 % inhibition at 10 μM |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature |
| Comparator Or Baseline | N-(thiazol-2-yl)acetamide analog (Compound 1): 88% COX-2 inhibition at 10 μM; SC-560 reference: 98.2% |
| Quantified Difference | Not calculable due to missing target data; series range spans ~30 percentage points depending on amide substituent |
| Conditions | In vitro COX-2 enzyme inhibition assay, 10 μM compound concentration (Şahin et al., 2021) |
Why This Matters
Without direct COX-2 data, procurement for anti-inflammatory screening must be accompanied by in-house validation, as the N-phenyl substituent cannot be assumed to replicate the potency of the N-thiazolyl lead.
- [1] Şahin Z, et al. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk J Chem. 2021;45(6):1841-1853. doi:10.3906/kim-2104-54 View Source
